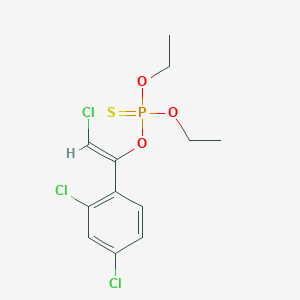

Phosphorothioic acid, O-(2-chloro-1-(2,4-dichlorophenyl)ethenyl) O,O-diethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

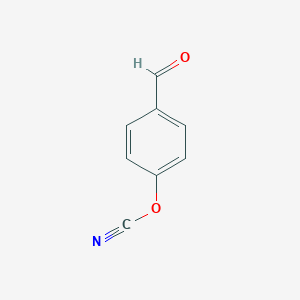

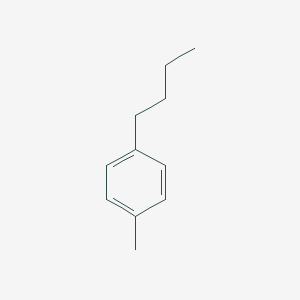

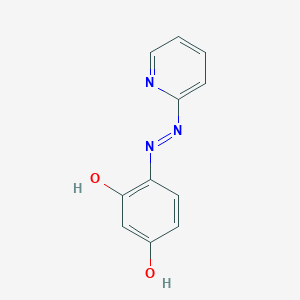

Phosphorothioic acid, O-(2-chloro-1-(2,4-dichlorophenyl)ethenyl) O,O-diethyl ester, commonly known as chlorpyrifos, is a widely used insecticide that belongs to the organophosphate family. It was first introduced in 1965 and has since become one of the most commonly used pesticides in the world. The compound is highly effective in controlling pests, but its use has also been associated with a number of health and environmental concerns.

Wirkmechanismus

Chlorpyrifos works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. This results in the accumulation of acetylcholine, a neurotransmitter that is responsible for transmitting signals between nerve cells. The excess acetylcholine leads to overstimulation of the nervous system, which can cause a range of symptoms, including muscle spasms, convulsions, and respiratory failure.

Biochemische Und Physiologische Effekte

Chlorpyrifos exposure has been associated with a range of biochemical and physiological effects. Studies have shown that chlorpyrifos can cause oxidative stress, inflammation, and DNA damage in various tissues, including the liver, brain, and lungs. Chlorpyrifos exposure has also been linked to developmental and reproductive toxicity, as well as neurotoxicity.

Vorteile Und Einschränkungen Für Laborexperimente

Chlorpyrifos is widely used in laboratory experiments to study the effects of organophosphate exposure on various biological systems. Its advantages include its high potency, broad-spectrum activity, and relatively low cost. However, its use is also associated with a number of limitations, including its potential to cause non-specific effects and its limited solubility in aqueous solutions.

Zukünftige Richtungen

There are a number of future directions for research on chlorpyrifos. These include:

1. Developing new methods for the synthesis of chlorpyrifos that are more efficient and environmentally friendly.

2. Investigating the mechanisms underlying the developmental and reproductive toxicity of chlorpyrifos.

3. Developing new strategies for the prevention and treatment of chlorpyrifos poisoning.

4. Studying the long-term effects of chlorpyrifos exposure on human health and the environment.

5. Developing new insecticides that are less toxic and more environmentally friendly than chlorpyrifos.

Synthesemethoden

Chlorpyrifos is synthesized through the reaction of 3,5,6-trichloro-2-pyridinol with diethylthiophosphoryl chloride. The resulting product is then reacted with 2,4-dichlorophenyl vinyl ether to produce chlorpyrifos. The synthesis process is relatively simple and can be carried out on a large scale, making it an attractive option for commercial production.

Wissenschaftliche Forschungsanwendungen

Chlorpyrifos has been extensively studied for its use as an insecticide in agriculture and public health. It has been shown to be highly effective in controlling a wide range of pests, including mosquitoes, flies, and termites. Chlorpyrifos is also used in the treatment of head lice and scabies.

Eigenschaften

CAS-Nummer |

1224-63-1 |

|---|---|

Produktname |

Phosphorothioic acid, O-(2-chloro-1-(2,4-dichlorophenyl)ethenyl) O,O-diethyl ester |

Molekularformel |

C12H14Cl3O3PS |

Molekulargewicht |

375.6 g/mol |

IUPAC-Name |

[(Z)-2-chloro-1-(2,4-dichlorophenyl)ethenoxy]-diethoxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C12H14Cl3O3PS/c1-3-16-19(20,17-4-2)18-12(8-13)10-6-5-9(14)7-11(10)15/h5-8H,3-4H2,1-2H3/b12-8- |

InChI-Schlüssel |

COBDTFDDPRCJJX-WQLSENKSSA-N |

Isomerische SMILES |

CCOP(=S)(OCC)O/C(=C\Cl)/C1=C(C=C(C=C1)Cl)Cl |

SMILES |

CCOP(=S)(OCC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl |

Kanonische SMILES |

CCOP(=S)(OCC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-[4-[5-[4-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B72596.png)